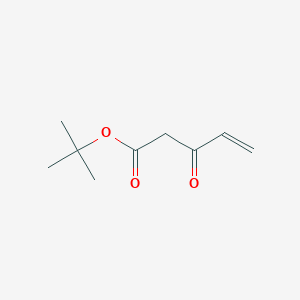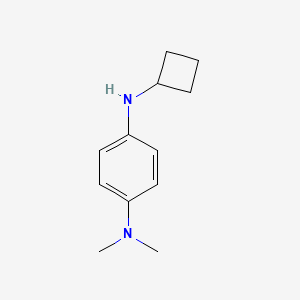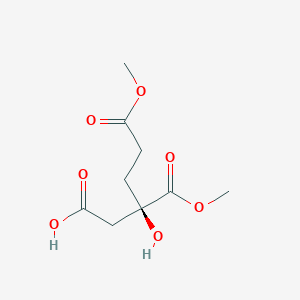
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It features a bromine atom and two methyl groups attached to the naphthalene ring, making it a brominated derivative of 2,2-dimethylnaphthalen-1(2H)-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one typically involves bromination of 2,2-dimethylnaphthalen-1(2H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or light to facilitate the bromination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, solvent, and catalyst concentration to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 2,2-dimethylnaphthalen-1(2H)-one.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: 2,2-Dimethylnaphthalen-1(2H)-one.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one would depend on its specific application. In general, the bromine atom and the naphthalene ring can interact with various molecular targets, influencing biological pathways or chemical reactions. The exact molecular targets and pathways would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylnaphthalen-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-2,2-dimethylnaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Fluoro-2,2-dimethylnaphthalen-1(2H)-one: Contains a fluorine atom, which can significantly alter its chemical behavior compared to the brominated compound.
Uniqueness
6-Bromo-2,2-dimethylnaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and potential biological activities.
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethylnaphthalen-1-one |
InChI |
InChI=1S/C12H11BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-7H,1-2H3 |
Clave InChI |
BSNNSEAEGHFYFA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(C1=O)C=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

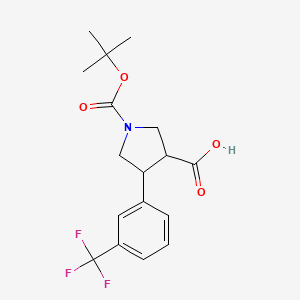
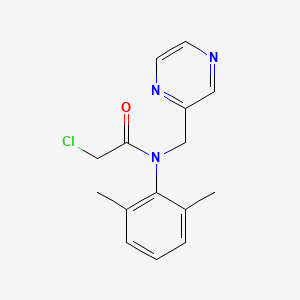
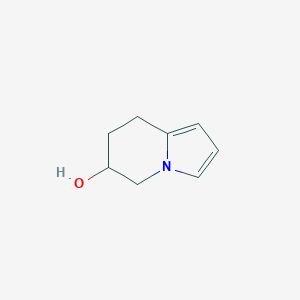

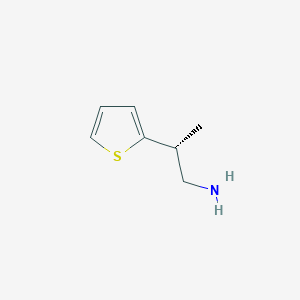
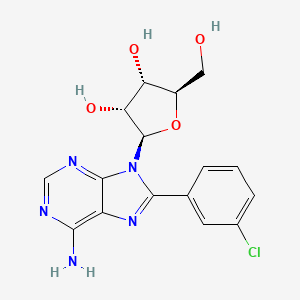
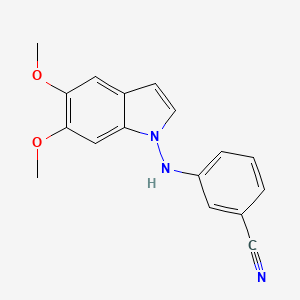
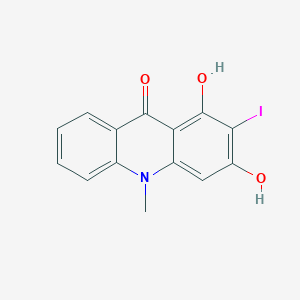
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
